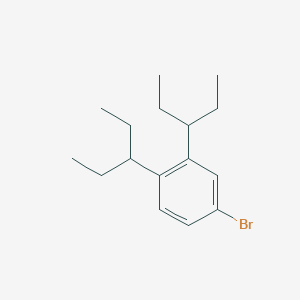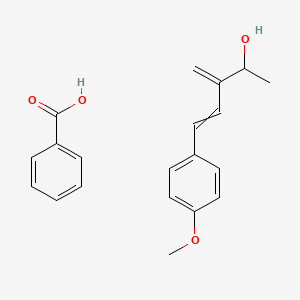
Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol is a complex organic compound with a unique structure that combines benzoic acid and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl boronic acid with a halide under palladium catalysis . The reaction conditions are generally mild and can be performed in aqueous media, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-Methoxybenzoic acid: Shares the methoxyphenyl group but lacks the extended carbon chain.
Benzoic acid: A simpler structure without the methoxyphenyl group.
Phenylacetic acid: Similar in having a phenyl group but differs in the position and type of functional groups.
Uniqueness: Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol is unique due to its combination of a benzoic acid moiety with a methoxyphenyl group and an extended carbon chain, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
835651-54-2 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol |
InChI |
InChI=1S/C13H16O2.C7H6O2/c1-10(11(2)14)4-5-12-6-8-13(15-3)9-7-12;8-7(9)6-4-2-1-3-5-6/h4-9,11,14H,1H2,2-3H3;1-5H,(H,8,9) |
InChI Key |
RSILADMHUSMPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C=CC1=CC=C(C=C1)OC)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


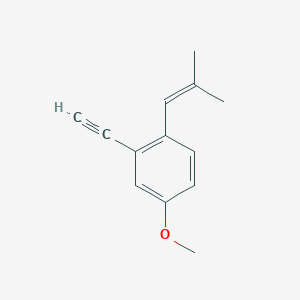
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
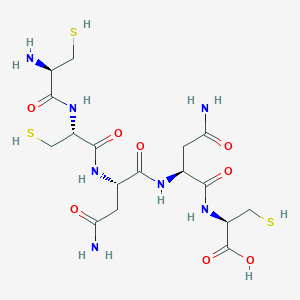
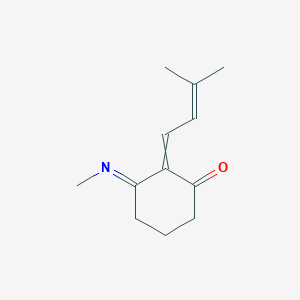
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)
![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
